gamma - Octalactone - d4
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic Investigations and Quantitative Analysis
Deuterium labeling is a cornerstone of modern mechanistic and quantitative studies. symeres.com The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. chem-station.com This effect is particularly pronounced because deuterium has twice the mass of protium (B1232500) (¹H), a larger relative mass difference than for isotopes of any other element. bioscientia.de By measuring the KIE, researchers can gain profound insights into the transition states of reactions and elucidate complex reaction pathways.
In quantitative analysis, deuterated compounds serve as ideal internal standards for techniques like mass spectrometry. clearsynth.comresolvemass.ca Because they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation and analysis. researchgate.net However, their different mass allows them to be distinguished by the detector, enabling highly accurate and precise quantification of the target analyte. clearsynth.com
Overview of Deuterated Lactones in Scientific Inquiry
Lactones are cyclic esters that are widespread in nature and are important components of the flavors and fragrances of many fruits and foods. massey.ac.nznih.gov Deuterated lactones, including derivatives of gamma-octalactone (B87194), are valuable tools for several reasons. For instance, they have been synthesized to serve as internal standards in stable isotope dilution assays (SIDA) for the accurate quantification of flavor compounds in food products. massey.ac.nz Furthermore, the synthesis of deuterium-labeled N-acyl-L-homoserine lactones (AHLs) has been crucial for studying their role in bacterial communication and their interactions with lipid membranes, where deuterium labeling helps to avoid spectral overlap in spectroscopic studies. researchgate.net
Fundamental Principles of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying substances in complex mixtures. researchgate.netbrewingscience.de The core principle of SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. tum.de Because the labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and analysis. rsc.org
By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the initial concentration of the analyte in the sample can be precisely calculated, effectively correcting for any procedural losses or matrix effects. tum.dersc.org This makes SIDA a superior quantitative technique, particularly for trace analysis in complex matrices like food and biological samples. researchgate.net
Historical Context and Evolution of Deuterated Standards in Analytical Chemistry
The use of isotopes in analysis dates back to the early 20th century, with George de Hevesy's pioneering work using radioactive lead isotopes. tum.de The discovery of deuterium by Harold Urey in 1931 opened the door for the use of stable isotopes in research. bioscientia.de The first applications of deuterated compounds as internal standards in biological studies emerged in the mid-20th century. bioscientia.de
Initially, the synthesis of deuterated compounds was often complex and costly. mdpi.com However, advancements in synthetic methodologies, including hydrogen-deuterium exchange reactions, have made a wider range of deuterated standards more accessible. resolvemass.camdpi.com The development of sophisticated analytical instruments, particularly high-resolution mass spectrometers, has further propelled the use of deuterated standards, making them a cornerstone of modern quantitative analysis in fields ranging from pharmaceutical development to food science and environmental monitoring. tum.deacs.org
Chemical Profile of gamma-Octalactone-d4
| Property | Value |
| Molecular Formula | C8H10D4O2 |
| Molecular Weight | 146.224 g/mol |
| CAS Number | 1394230-25-1 |
| Unlabeled CAS Number | 104-50-7 |
| Assay | 95% min |
| Data from EPTES. eptes.com |
Physicochemical Properties of gamma-Octalactone (Unlabeled)
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| Boiling Point | 234°C |
| Density | 0.98 g/cm³ |
| Flash Point | > 93.3 °C |
| Data from various sources. scentree.covigon.comscentree.co |
Properties
CAS No. |
1394230-25-1 |
|---|---|
Molecular Formula |
C8H10D4O2 |
Molecular Weight |
146.22 |
Purity |
95% min. |
Synonyms |
gamma - Octalactone - d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Gamma Octalactone Analogs
Strategies for Deuterium (B1214612) Incorporation into Lactone Structures
Directly incorporating deuterium onto a pre-existing lactone or an intermediate that can be readily cyclized is a common approach. These methods focus on exchanging specific hydrogen atoms for deuterium through catalytic processes or multi-step chemical transformations.
Another general strategy for deuteration involves hydrogen-deuterium exchange (HDX) catalyzed by transition metals. For instance, palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) under hydrothermal conditions can facilitate the deuteration of carboxylic acids, which can be precursors to lactones. nih.gov
| Product | Method | Deuterium Incorporation | Overall Yield | Reference |
|---|---|---|---|---|
| [2,2,3,3-²H₄]-γ-Octalactone | Reduction of a doubly protected hydroxypropiolic acid with D₂ gas | >89% | 27% | fao.orgacs.orgnih.gov |
The stable five-membered ring of γ-lactones can be chemically opened to provide a linear intermediate that is more amenable to modification. wikipedia.org This strategy involves hydrolyzing the lactone, typically under basic conditions, to form the corresponding 4-hydroxyoctanoate salt. wikipedia.org Once the ring is opened, deuterium can be introduced at specific positions on the linear chain through various chemical reactions. Following deuteration, the modified hydroxy acid is re-cyclized, usually under acidic conditions, to form the desired deuterated γ-lactone.
This approach was successfully employed to prepare heptadeuterated ([²H₇]) analogues of γ-octalactone for use as internal standards in stable isotope dilution assays. ebi.ac.uk The multi-step process of ring-opening, esterification, oxidation, and subsequent steps allows for the introduction of a significant number of deuterium atoms. ebi.ac.uk
| Step | Description | General Reactants |
|---|---|---|
| 1. Ring-Opening | The γ-octalactone ring is hydrolyzed to form a linear 4-hydroxyoctanoic acid derivative. | Base (e.g., NaOH) |
| 2. Derivatization/Deuteration | Deuterium is introduced onto the linear intermediate using deuterated reagents or catalytic exchange. | Deuterium source (e.g., D₂O, NaBD₄) |
| 3. Re-cyclization | The deuterated 4-hydroxyoctanoic acid is cyclized to form the final deuterated γ-lactone. | Acid catalyst |
Achieving stereoselectivity in deuteration is crucial when dealing with chiral molecules. While specific methods for the stereoselective deuteration of γ-octalactone are not widely reported, techniques applied to other lactones and related molecules demonstrate the feasibility of this approach. For example, stereospecific labeling of mevalonolactone (B1676541) at the C-5 position with deuterium has been successfully accomplished. osti.gov
Furthermore, biocatalytic methods have shown great promise for achieving high site- and stereoselectivity. Enzymes such as α-oxo-amine synthases have been used for the stereoselective deuteration of α-amino acids and their esters. nih.gov Such chemoenzymatic strategies could potentially be adapted for the synthesis of specific enantiomers of deuterated γ-octalactone, providing access to chiral labeled standards for advanced metabolic studies.
Precursor-Based Deuteration Routes
An alternative to modifying the lactone structure directly is to synthesize the molecule from precursors that already contain deuterium at the desired positions. This approach offers precise control over the location of the deuterium labels.
Gamma-lactones can be synthesized both chemically and biochemically from fatty acid precursors. google.comnih.gov In biotechnological routes, microorganisms such as the yeast Yarrowia lipolytica can convert hydroxy fatty acids into γ-lactones through the β-oxidation pathway. mdpi.com By using a deuterated fatty acid as the starting substrate in these biotransformation processes, it is possible to produce a deuterated γ-lactone. For example, unspecific peroxygenases are capable of hydroxylating fatty acids at the C4 and C5 positions, which subsequently lactonize to form γ- and δ-lactones, respectively. nih.gov Supplying a deuterated C8 fatty acid to such a system would yield a deuterated γ-octalactone.
A chemical synthesis route has also been developed that utilizes a deuterated alkene precursor. The synthesis of [3,3,4-²H₃]-γ-octalactone was achieved through the free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-hexene. acs.orgnih.gov This method provides a highly specific labeling pattern with excellent deuterium incorporation. acs.orgnih.gov
| Product | Deuterated Precursor | Method | Deuterium Incorporation | Overall Yield | Reference |
|---|---|---|---|---|---|
| [3,3,4-²H₃]-γ-Octalactone | [1,1,2-²H₃]-1-hexene | Free radical addition of 2-iodoacetamide | >92% | 6% | acs.orgnih.gov |
While not specific to γ-octalactone, the synthesis of deuterated γ-butyrolactone derivatives from dicarboxylic acid precursors illustrates a relevant synthetic principle. Gamma-butyrolactone is the simplest γ-lactone. Substituted dicarboxylic acids can serve as precursors for more complex γ-lactones. In these syntheses, one of the carboxylic acid groups is selectively reduced to an alcohol, which then undergoes intramolecular esterification (lactonization). Deuterium can be incorporated by using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), for the reduction step. Alternatively, H/D exchange can be performed on the dicarboxylic acid precursor prior to cyclization. This strategy allows for the creation of various deuterated γ-butyrolactone derivatives, which serves as a model for the synthesis of longer-chain analogs.
Chemoenzymatic and Biotransformation-Aided Synthesis of Deuterated Lactones
Chemoenzymatic and biotransformation approaches offer elegant and efficient pathways for the synthesis of complex molecules like deuterated lactones. These methods leverage the high selectivity of enzymes to achieve transformations that are often challenging through traditional chemical synthesis.
Chemoenzymatic Strategies:
A prominent chemoenzymatic route to chiral gamma-lactones involves the kinetic resolution of racemic precursors using lipases. tandfonline.com This strategy can be adapted for the synthesis of deuterated analogs. For instance, a racemic deuterated 4-hydroxyoctanoic acid derivative could be resolved using a lipase (B570770) such as Novozym 435. tandfonline.com The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Subsequent chemical steps would then convert these separated enantiomers into the corresponding chiral deuterated gamma-octalactones. nih.govjst.go.jp
One potential pathway could involve the lipase-catalyzed transesterification of a racemic deuterated 4-hydroxybutyramide with an acyl donor like succinic anhydride. nih.gov This process would yield an enantiomerically enriched succinic acid monoester and the unreacted (R)-4-hydroxybutyramide derivative. nih.gov These intermediates can then be readily converted to the desired optically active gamma-substituted gamma-butyrolactones. nih.gov
| Enzyme | Substrate | Reaction Type | Product | Key Findings |
| Lipase | Racemic 4-substituted 4-hydroxybutyramides | Transesterification with succinic anhydride | (S)-succinic acid monoester and unreacted (R)-4-hydroxybutyramide derivative | Enantioselective acylation allows for easy separation of enantiomers for subsequent conversion to optically active γ-lactones. nih.gov |
| Lipase | Racemic N-benzyl-4-hydroxyalkanamides | Transesterification with vinyl acetate | (S)-N-benzyl-4-acetoxyalkanamides and unreacted (R)-N-benzyl-4-hydroxyalkanamides | Enantioselective reaction enables the separation of enantiomers, which can be converted to optically active 4-substituted γ-lactones. jst.go.jp |
| Novozym 435 | Racemic γ-lactone precursors | Kinetic Resolution | Enantiomerically enriched (S)-γ-lactones | Combination of lipase-catalyzed resolution and a subsequent chemical reaction (Mitsunobu reaction) can yield high enantiomeric purity. tandfonline.com |
Biotransformation-Aided Synthesis:
Biotransformation using whole-cell microorganisms presents another powerful approach for producing gamma-lactones. Yeasts, particularly species like Yarrowia lipolytica, are known to produce gamma-decalactone (B1670016) through the β-oxidation of ricinoleic acid from castor oil. tandfonline.comnih.govcore.ac.uk A similar pathway could be envisioned for gamma-octalactone (B87194) production by providing a suitable deuterated precursor.
The general biotransformation pathway involves the enzymatic conversion of a fatty acid precursor. For instance, the production of γ-dodecalactone has been achieved from 10-hydroxystearic acid using permeabilized Waltomyces lipofer cells. nih.gov This process involves the β-oxidation of the hydroxy fatty acid to a 4-hydroxy acid intermediate, which then undergoes spontaneous or enzyme-catalyzed lactonization to form the gamma-lactone. nih.gov To produce gamma-octalactone-d4, a deuterated C10 or C12 hydroxy fatty acid could be supplied as a substrate to a microorganism capable of performing the necessary β-oxidation steps.
| Microorganism | Substrate | Key Pathway | Product | Relevant Findings |
| Yarrowia lipolytica | Castor oil (Ricinoleic acid) | β-oxidation | γ-Decalactone | Demonstrates the capability of this yeast to convert hydroxy fatty acids into γ-lactones. tandfonline.comnih.gov |
| Waltomyces lipofer | 10-Hydroxystearic acid | β-oxidation and lactonization | γ-Dodecalactone | High yields of γ-lactone can be achieved using permeabilized cells, indicating a robust enzymatic machinery for this conversion. nih.gov |
| Micrococcus luteus | Oleic acid | Hydration, β-oxidation, and lactonization | γ-Dodecalactone | Highlights the potential of bacterial systems for γ-lactone production from unsaturated fatty acids. mdpi.com |
| Mucor circinelloides | Ethyl octanoate | Fermentation | γ-Octalactone | Direct production of γ-octalactone through fermentation of a suitable precursor has been demonstrated. google.com |
Purification and Isotopic Enrichment Assessment in Synthesized Gamma-Octalactone-d4
Following the synthesis of gamma-octalactone-d4, rigorous purification and characterization are essential to ensure its suitability for its intended applications. This involves isolating the target compound from the reaction or fermentation mixture and accurately determining the level of deuterium incorporation.
Purification Methods:
The choice of purification method depends on the synthetic route and the nature of the impurities. For biotransformation products, common techniques include liquid-liquid extraction, hydrodistillation, and adsorption. mdpi.com
Liquid-Liquid Extraction: This is a straightforward method for isolating gamma-lactones from aqueous biotransformation media. mdpi.com Solvents like diethyl ether can be effective, though the purity of the extracted lactone may be impacted by co-extraction of other lipid-soluble compounds. mdpi.com
Hydrodistillation: This technique can yield a higher purity product compared to solvent extraction. mdpi.com Acidification of the biotransformation medium prior to distillation can enhance the recovery of the lactone. mdpi.com
Adsorption: Using porous resins like Amberlite XAD-4 has been shown to be an efficient method for capturing gamma-decalactone from the fermentation broth, allowing for subsequent elution with a suitable solvent like ethanol. mdpi.com
For products from chemoenzymatic synthesis, standard chromatographic techniques such as column chromatography are typically employed to separate the desired deuterated lactone from unreacted starting materials, enzymatic residues, and other byproducts.
Isotopic Enrichment Assessment:
Accurate determination of the isotopic enrichment is crucial. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic purity of deuterated compounds. rsc.org By analyzing the mass isotopomer distribution, the percentage of deuterium incorporation can be calculated. nih.govamazonaws.com This involves comparing the measured isotopic distribution with the theoretical distribution for different levels of enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to quantify isotopic enrichment. rsc.org
Quantitative ¹H NMR: The degree of deuteration can be estimated by comparing the integral of the signal corresponding to the deuterated position with that of a non-deuterated internal standard or a signal from a non-deuterated position within the molecule. nih.gov
²H NMR (D-NMR): For highly deuterated compounds, deuterium NMR is a valuable technique. sigmaaldrich.com It allows for the direct observation of the deuterium signal, and under appropriate experimental conditions, the peak integrals can be used for quantitative analysis of deuterium content. sigmaaldrich.com
¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the ¹³C NMR spectrum of the directly attached carbon and, to a lesser extent, adjacent carbons. These isotopic shifts can be used to quantify the degree of labeling at specific sites. researchgate.netnih.gov
A combined approach using both HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized gamma-octalactone-d4. rsc.org
| Technique | Principle | Information Obtained | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Measurement of mass-to-charge ratio to determine the distribution of mass isotopologues. rsc.orgnih.gov | Overall isotopic enrichment. | High sensitivity and accuracy in determining the extent of deuteration. rsc.org |
| Quantitative ¹H NMR | Integration of proton signals to determine the relative abundance of hydrogen at specific sites. nih.gov | Site-specific isotopic enrichment (by measuring the reduction in the proton signal). | Readily available technique for determining the location and extent of deuteration. nih.gov |
| ²H NMR | Direct detection and integration of deuterium signals. sigmaaldrich.com | Direct quantification of deuterium at specific positions. | Particularly useful for highly enriched compounds and provides a clean spectrum without proton signals. sigmaaldrich.com |
| ¹³C NMR | Observation of deuterium-induced isotopic shifts on carbon signals. researchgate.netnih.gov | Site-specific isotopic enrichment. | Allows for the quantification of deuterium at specific sites, even in complex molecules. nih.gov |
Advanced Analytical Techniques for the Characterization and Quantification of Deuterated Gamma Octalactone
Mass Spectrometry (MS) Applications in Deuterated Lactone Analysis
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. When coupled with chromatographic separation, it enables the detailed investigation of deuterated molecules like gamma-octalactone-d4 in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Dilution
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the quantitative analysis of volatile and semi-volatile compounds. In the context of gamma-octalactone-d4, its primary application is in Stable Isotope Dilution Analysis (SIDA). This method relies on the use of a known concentration of the isotopically labeled analyte (gamma-octalactone-d4) as an internal standard to quantify the corresponding native analyte. nih.gov
The principle of SIDA is that the deuterated standard behaves nearly identically to the native compound during sample preparation, extraction, and chromatographic separation, thus correcting for any analyte loss during these steps. nih.gov During GC-MS analysis, the native and deuterated compounds are separated chromatographically and detected by the mass spectrometer. Because they differ in mass, they can be distinguished and quantified independently by monitoring their characteristic mass-to-charge (m/z) ratios. The most common fragment ion for gamma-lactones is observed at m/z 85. For gamma-octalactone-d4, the mass of this fragment would shift depending on the position of the deuterium (B1214612) labels.
Table 1: Illustrative GC-MS Ions for Quantification of Gamma-Octalactone (B87194) using Gamma-Octalactone-d4
| Compound | Molecular Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) |
|---|---|---|---|---|
| gamma-Octalactone | 142 | 85 | 56 | ~15.2 |
Note: The exact m/z values for the deuterated compound's ions and the retention time may vary based on the specific labeling pattern and chromatographic conditions.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which is critical for verifying the elemental composition of gamma-octalactone-d4 and assessing its isotopic purity. Unlike nominal mass instruments, HR-MS can distinguish between ions with very similar masses (isobars), ensuring unambiguous identification.
For gamma-octalactone-d4, HR-MS can be used to:
Confirm Elemental Composition: By measuring the exact mass of the molecular ion, HR-MS can confirm that the chemical formula is C₈H₁₀D₄O₂.
Assess Isotopic Purity: The technique can quantify the relative abundance of different isotopologues (d0, d1, d2, d3, d4), which is crucial for the accuracy of isotope dilution methods. An ideal standard should have a high enrichment of the desired d4 isotopologue.
Analyze Fragmentation: HR-MS provides exact masses for fragment ions, aiding in the elucidation of fragmentation pathways and confirming the location of deuterium atoms within the molecule's structure.
Table 2: Theoretical Exact Masses of Gamma-Octalactone Isotopologues
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| gamma-Octalactone (d0) | C₈H₁₄O₂ | 142.09938 |
| gamma-Octalactone-d1 | C₈H₁₃DO₂ | 143.10566 |
| gamma-Octalactone-d2 | C₈H₁₂D₂O₂ | 144.11194 |
| gamma-Octalactone-d3 | C₈H₁₁D₃O₂ | 145.11822 |
Tandem Mass Spectrometry (MS/MS) in Elucidating Deuterium Distribution
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and can be used to pinpoint the location of the deuterium labels within the gamma-octalactone-d4 molecule. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of gamma-octalactone-d4) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govresearchgate.net
By comparing the product ion spectrum of the deuterated compound with that of its non-deuterated counterpart, the distribution of deuterium atoms can be inferred. A mass shift in a fragment ion indicates that it contains one or more deuterium atoms. This information is vital for confirming that the synthesis of the labeled standard proceeded as expected and that the labels are in a stable position. researchgate.net
Quantitative Isotope Dilution Mass Spectrometry (IDMS) Method Development for Gamma-Octalactone-d4
Developing a robust quantitative method using Isotope Dilution Mass Spectrometry (IDMS) involves several key steps to ensure accuracy, precision, and reliability. nist.gov Such methods have been successfully developed for various lactones in complex matrices like wine. ebi.ac.ukacs.org
Standard Characterization: The purity and isotopic enrichment of the gamma-octalactone-d4 standard must be thoroughly characterized using HR-MS and NMR.
Optimization of Chromatography: GC conditions (column type, temperature program, flow rate) are optimized to achieve good separation of gamma-octalactone from matrix interferences and a sharp, symmetrical peak shape.
MS/MS Parameter Optimization: For maximum sensitivity and specificity, MS/MS transitions are optimized. This involves selecting a precursor ion (e.g., m/z 146) and identifying the most abundant and stable product ion(s) to monitor in Selected Reaction Monitoring (SRM) mode.
Calibration and Validation: A calibration curve is constructed by analyzing samples containing a fixed amount of the internal standard (gamma-octalactone-d4) and varying concentrations of the native analyte. The method is then validated for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov Research on similar deuterated lactones has demonstrated methods with excellent linearity (R² > 0.99) and reproducibility. nih.govebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy directly observes the deuterium nucleus, which has a spin quantum number of 1. wikipedia.org This technique is the most direct method for verifying the position of isotopic labels in gamma-octalactone-d4. sigmaaldrich.com
The key principles and applications of ²H NMR in this context are:
Direct Detection: The spectrum displays signals only from the deuterium atoms in the molecule. sigmaaldrich.com
Chemical Shift Equivalence: The chemical shift of a deuterium nucleus is virtually identical to that of a proton at the same position in the molecule, allowing for straightforward spectral assignment by comparison with the known ¹H NMR spectrum of gamma-octalactone. illinois.edu
Confirmation of Labeling Position: By observing the chemical shifts of the signals in the ²H NMR spectrum, one can confirm which specific carbon atoms bear the deuterium labels. For instance, if deuteration occurred on the terminal methyl and adjacent methylene (B1212753) groups of the butyl side chain, signals would appear in the corresponding aliphatic region of the spectrum.
Experimental Considerations: Samples for ²H NMR are typically dissolved in a standard protonated (non-deuterated) solvent, as a deuterated solvent would produce an overwhelmingly large signal. illinois.edublogspot.com
Table 3: Hypothetical ¹H and ²H NMR Chemical Shift Data for Gamma-Octalactone-d4 (Labeled at C7 and C8)
| Position (Carbon No.) | Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ²H Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | -CH₂- | ~2.3 - 2.5 | No Signal |
| 3 | -CH₂- | ~1.9 - 2.1 | No Signal |
| 4 | -CH- | ~4.4 - 4.6 | No Signal |
| 5 | -CH₂- | ~1.6 - 1.8 | No Signal |
| 6 | -CH₂- | ~1.3 - 1.5 | No Signal |
| 7 | -CD₂- | ~1.3 | ~1.3 |
Note: This table is illustrative, assuming a specific labeling pattern. The actual chemical shifts may vary slightly.
¹H NMR and ¹³C NMR Chemical Shift Analysis in Deuterated Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of deuterated compounds. The substitution of protons (¹H) with deuterium (²H or D) atoms induces predictable changes in both ¹H and ¹³C NMR spectra.
In the ¹H NMR spectrum of a deuterated analog like gamma-octalactone-d4, the most apparent change is the disappearance of signals corresponding to the protons that have been replaced by deuterium. studymind.co.uk Since deuterium has a different gyromagnetic ratio and is typically not observed in ¹H NMR, the positions where deuteration has occurred become silent in the spectrum. This absence of signals is a key indicator for confirming the success and location of isotopic labeling.
Furthermore, the replacement of hydrogen with deuterium can cause small changes in the chemical shifts of neighboring protons, an effect known as an isotopic shift. These shifts are generally small, typically less than 0.05 ppm. The chemical shifts in NMR are also known to be influenced by the choice of deuterated solvent, which can form different types of interactions (like hydrogen bonds) with the analyte. researchgate.net
The ¹³C NMR spectrum is also affected. Carbons directly bonded to deuterium exhibit a change in their chemical shift and multiplicity. The one-bond carbon-deuterium coupling (¹J_C-D) causes the carbon signal to appear as a multiplet (typically a triplet, as deuterium is a spin-1 nucleus). Additionally, the resonance of the deuterated carbon atom is often shifted slightly upfield.
Below is a comparison of the expected ¹³C NMR chemical shifts for gamma-octalactone and the predicted shifts for a hypothetical gamma-octalactone-d4, assuming deuteration at the C2 and C3 positions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for Gamma-Octalactone and Gamma-Octalactone-d4
| Carbon Atom | Gamma-Octalactone (Predicted, ppm) | Gamma-Octalactone-d4 (Predicted, ppm) | Predicted Change (ppm) |
| C1 (C=O) | 177.3 | 177.2 | -0.1 |
| C2 (CH₂) | 29.2 | Signal may be broadened/split | Upfield shift expected |
| C3 (CH₂) | 27.9 | Signal may be broadened/split | Upfield shift expected |
| C4 (CH) | 81.0 | 80.9 | -0.1 |
| C5 (CH₂) | 35.5 | 35.5 | 0.0 |
| C6 (CH₂) | 25.1 | 25.1 | 0.0 |
| C7 (CH₂) | 22.5 | 22.5 | 0.0 |
| C8 (CH₃) | 13.9 | 13.9 | 0.0 |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The changes for the d4 analog are estimations based on typical isotope effects.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the precise location of deuterium labels. wikipedia.org
Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In a COSY spectrum of gamma-octalactone-d4, cross-peaks would appear between protons that are coupled to each other, typically through two or three bonds. For a d4 analog deuterated at the C2 and C3 positions, the COSY spectrum would show a distinct lack of correlations involving the protons at these positions, thereby confirming the deuteration sites. For instance, the proton at C4 would show a correlation to the C5 protons, but no correlations would be observed to the (now absent) C3 protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum represents a direct C-H bond. For gamma-octalactone-d4 (again, assuming deuteration at C2 and C3), the HSQC spectrum would be missing the cross-peaks for C2-H2 and C3-H3 that would be present in the spectrum of the unlabeled compound. This provides definitive evidence of deuteration at these specific carbon atoms.
These 2D techniques, used in concert, provide a comprehensive and unambiguous structural confirmation of deuterated analogs like gamma-octalactone-d4.
Chromatographic Separations for Deuterated Gamma-Octalactone
Chromatography is the primary technique for separating and quantifying gamma-octalactone-d4 from its non-deuterated counterpart and from complex sample matrices.
Gas Chromatography (GC) Method Optimization
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like lactones. When analyzing deuterated compounds, a phenomenon known as the chromatographic isotope effect can be observed, where the deuterated isotopologue has a slightly different retention time than the non-deuterated compound. nih.gov Typically, in GC, deuterated compounds elute slightly earlier than their protiated counterparts, an observation termed the "inverse isotope effect". gcms.cz
Method optimization for gamma-octalactone-d4 involves careful selection of the stationary phase, temperature programming, and carrier gas flow rate to achieve adequate separation from matrix components and potentially from the non-deuterated form if required.
Interactive Data Table: Example GC Method Parameters for Lactone Analysis
| Parameter | Condition |
| GC System | Gas chromatograph with Mass Spectrometry (MS) detector |
| Column | DB-WAXETR capillary column (60 m, 0.25 mm I.D., 0.5 µm film thickness) or DB-35MS (60 m x 0.25 mm x 0.25 µm) nih.govgoogle.com |
| Injector | Splitless mode, 250°C nih.gov |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.1 mL/min) |
| Oven Program | Initial temp 60-100°C (hold 1-5 min), ramp at 8°C/min to 240-260°C, hold for 7.5-8 min nih.govgoogle.com |
| MS Detector | Electron Impact (EI) ionization, scanning in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |
Optimization would focus on adjusting the temperature ramp to maximize the resolution between gamma-octalactone-d4 and any interfering peaks from the sample matrix.
Liquid Chromatography (LC) Approaches
Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is an alternative for lactone analysis, particularly for less volatile compounds or when minimal sample preparation is desired. Reversed-phase LC (RP-LC) is the most common mode.
In RP-LC, a secondary isotope effect is also observed. However, contrary to the typical GC behavior, deuterated compounds often elute slightly earlier than their non-deuterated analogs. cchmc.org This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. oup.com
An LC method for gamma-octalactone-d4 would typically be developed using a C18 stationary phase with a mobile phase consisting of a water/organic solvent (acetonitrile or methanol) gradient.
Interactive Data Table: General LC Method Parameters for Lactone Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatograph with MS/MS detector |
| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm particles) researchgate.net |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Linear gradient, e.g., from 40% B to 100% B over several minutes researchgate.net |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode |
Method development would involve optimizing the gradient slope and mobile phase composition to ensure robust separation and peak shape.
Chiral Gas Chromatography (GC) for Enantiomeric Deuterated Lactones
Gamma-octalactone is a chiral molecule, existing as (R)- and (S)-enantiomers. The enantiomeric ratio is often used to determine the natural origin of flavors. Chiral GC is the method of choice for separating these enantiomers. gcms.cz This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin. hplc.sk
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have slightly different interaction energies, leading to different retention times. The analysis of the enantiomers of gamma-octalactone-d4 would follow the same principles. The introduction of deuterium is not expected to significantly alter the chiral recognition mechanism, although slight shifts in retention times for both deuterated enantiomers would be anticipated compared to their non-deuterated counterparts.
Interactive Data Table: Typical Chiral GC Column for Lactone Enantiomer Separation
| Parameter | Condition |
| Column | Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXcst) gcms.cz |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Hydrogen is often preferred for high efficiency in chiral separations hplc.sk |
| Oven Program | Isothermal or slow temperature ramp to maximize resolution |
Sample Preparation Methodologies for Deuterated Lactone Analysis in Complex Matrices
The analysis of trace levels of gamma-octalactone in complex matrices like food, beverages, or biological samples requires an effective sample preparation step to isolate and concentrate the analyte and remove interfering substances. nih.gov The use of a deuterated internal standard like gamma-octalactone-d4 is central to the most accurate quantification methods, such as stable isotope dilution analysis (SIDA). nih.govebi.ac.uk
Stable Isotope Dilution Analysis (SIDA): In this method, a known amount of gamma-octalactone-d4 is added to the sample at the beginning of the preparation process. The standard co-extracts with the native (non-deuterated) gamma-octalactone. Any losses during sample preparation and analysis will affect both the analyte and the standard equally. The ratio of the native analyte to the deuterated standard is measured by MS, allowing for highly accurate and precise quantification that corrects for recovery variations.
Extraction Techniques:
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for volatile compounds in liquid or solid samples. nih.gov A fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes like gamma-octalactone partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. It is a preferred method for analyzing lactones in wine. nih.gov
Solvent Extraction: Traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be used to isolate lactones from the sample matrix. SPE offers the advantage of being more selective and using smaller volumes of organic solvents.
A typical workflow for the analysis of gamma-octalactone in a wine sample using SIDA with HS-SPME-GC-MS would involve:
Spiking a known volume of wine with a precise amount of gamma-octalactone-d4 solution.
Adding salt to the sample to increase the volatility of the analytes (salting-out effect).
Performing HS-SPME under optimized conditions (e.g., 50°C for 1 hour). researchgate.net
Desorbing the analytes from the fiber in the hot GC injector.
Analyzing the sample by GC-MS, monitoring specific ions for both native gamma-octalactone and gamma-octalactone-d4.
This combination of a deuterated internal standard with an efficient extraction technique provides a robust and reliable methodology for the quantification of gamma-octalactone in challenging matrices.
Solid Phase Microextraction (SPME) Applications
Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that combines extraction and preconcentration into a single step. For the analysis of a semi-volatile compound like γ-octalactone-d4, headspace SPME (HS-SPME) is often the preferred mode as it minimizes matrix effects. The selection of the appropriate SPME fiber coating is a critical parameter for achieving high extraction efficiency and selectivity.
Research Findings:
Studies on the analysis of lactones and other volatile compounds have demonstrated the effectiveness of various SPME fiber coatings. The choice of fiber depends on the polarity and molecular weight of the analyte. For γ-octalactone, which is a medium-polarity compound, fibers with a mixed-phase coating are generally most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds.
The optimization of extraction parameters is crucial for quantitative analysis. These parameters include extraction time, temperature, and the addition of salt to the sample matrix. Increased extraction temperature and time can enhance the partitioning of γ-octalactone-d4 from the sample matrix into the headspace and subsequently onto the SPME fiber. The addition of salt, such as sodium chloride, increases the ionic strength of the aqueous sample, which can decrease the solubility of the analyte and promote its transfer to the headspace, a phenomenon known as the "salting-out" effect.
Following extraction, the SPME fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by mass spectrometry (MS). The use of GC-MS allows for the selective detection and quantification of γ-octalactone-d4 based on its specific mass-to-charge ratio, distinguishing it from its non-deuterated analog and other matrix components.
SPME Parameters for γ-Octalactone-d4 Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum affinity for semi-volatile and medium-polarity compounds. |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference and protects the fiber. |
| Extraction Temperature | 50-70 °C | Increases vapor pressure of γ-octalactone-d4, enhancing partitioning into the headspace. |
| Extraction Time | 30-60 min | Allows for sufficient equilibration time between the sample, headspace, and fiber. |
| Agitation | 500 rpm | Facilitates the mass transfer of the analyte to the headspace. |
| Salt Addition | 20-30% (w/v) NaCl | Enhances the "salting-out" effect, increasing extraction efficiency. |
| Desorption Temperature | 240-260 °C | Ensures complete and rapid transfer of the analyte from the fiber to the GC column. |
| Desorption Time | 2-5 min | Sufficient time for complete desorption without thermal degradation. |
Solvent-Assisted Flavor Evaporation (SAFE) Techniques
Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex matrices, particularly those that are sensitive to heat. tum.de This method is highly advantageous for the analysis of flavor compounds as it operates under high vacuum and at low temperatures, thereby minimizing the risk of thermal degradation and artifact formation. tum.de
Research Findings:
The SAFE technique involves the distillation of a sample extract under high vacuum, which allows for the evaporation of volatile and semi-volatile compounds at low temperatures (typically 30-50 °C). This is particularly important for lactones, which can be susceptible to thermal degradation at higher temperatures. The gentle nature of SAFE ensures the integrity of the γ-octalactone-d4 molecule during the extraction process.
For the analysis of γ-octalactone-d4, the sample would first be extracted with a suitable organic solvent. The resulting extract is then introduced into the SAFE apparatus. The volatiles, including γ-octalactone-d4, are evaporated and subsequently condensed in a cold trap, effectively separating them from non-volatile matrix components. The resulting distillate, containing the concentrated analytes, can then be analyzed by GC-MS.
Research comparing SAFE with other extraction methods has often highlighted its superiority in providing a more representative flavor profile due to the mild extraction conditions. When used in stable isotope dilution assays, SAFE ensures that the deuterated internal standard (γ-octalactone-d4) and the target analyte behave similarly throughout the extraction process, leading to accurate and precise quantification.
SAFE Distillation Parameters for γ-Octalactone-d4 Isolation
| Parameter | Condition | Rationale |
|---|---|---|
| Apparatus | Glass SAFE distillation unit | Inert material to prevent analyte interaction. |
| Vacuum | 10-4 to 10-6 mbar | Lowers the boiling point of the analytes, allowing for low-temperature distillation. |
| Distillation Temperature | 40-50 °C | Prevents thermal degradation of γ-octalactone-d4 and other sensitive compounds. |
| Condensation Trap Temperature | -196 °C (Liquid Nitrogen) | Ensures efficient trapping of the evaporated volatile and semi-volatile compounds. |
| Sample Introduction | Slow and continuous | Prevents bumping and ensures smooth evaporation. |
| Post-Distillation Handling | Drying with anhydrous sodium sulfate | Removes any residual water from the distillate before GC-MS analysis. |
Liquid-Liquid Extraction Optimization
Liquid-Liquid Extraction (LLE) is a classic and widely used separation technique based on the differential partitioning of a compound between two immiscible liquid phases. The optimization of LLE for the extraction of γ-octalactone-d4 involves the careful selection of an appropriate organic solvent and the adjustment of extraction conditions to maximize recovery.
Research Findings:
The choice of solvent is the most critical factor in LLE. For a moderately polar compound like γ-octalactone-d4, a solvent with intermediate polarity is generally preferred. Dichloromethane and diethyl ether are commonly used and have been shown to be effective for the extraction of lactones from aqueous matrices. The efficiency of the extraction is also influenced by the pH of the aqueous phase. For lactones, maintaining a slightly acidic to neutral pH can prevent hydrolysis of the lactone ring.
To optimize the extraction, several parameters can be adjusted, including the solvent-to-sample volume ratio, the number of extraction steps, and the mixing time. Increasing the solvent-to-sample ratio and performing multiple extractions with fresh solvent can significantly improve the recovery of the analyte. Vigorous mixing is necessary to ensure intimate contact between the two phases and facilitate mass transfer, but care must be taken to avoid the formation of stable emulsions, which can complicate phase separation.
Following extraction, the organic phase containing the γ-octalactone-d4 is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated before analysis by GC-MS. The use of a deuterated internal standard like γ-octalactone-d4 is particularly advantageous in LLE as it compensates for any analyte loss that may occur during the multiple steps of the extraction and concentration process.
LLE Optimization for γ-Octalactone-d4 Recovery
| Parameter | Condition | Rationale |
|---|---|---|
| Organic Solvent | Dichloromethane or Diethyl Ether | Good solubility for medium-polarity lactones and immiscible with water. |
| Aqueous Phase pH | 5-7 | Prevents hydrolysis of the lactone ring. |
| Solvent-to-Sample Ratio | 1:1 to 2:1 (v/v) | Ensures a favorable partition coefficient for the analyte into the organic phase. |
| Number of Extractions | 2-3 | Increases the overall recovery of the analyte. |
| Mixing Method | Vortexing or gentle shaking | Provides sufficient interfacial area for mass transfer without causing stable emulsions. |
| Phase Separation | Centrifugation | Aids in breaking any emulsions and provides a clear separation of the layers. |
| Drying Agent | Anhydrous Sodium Sulfate | Removes residual water from the organic extract. |
| Concentration Step | Gentle stream of nitrogen | Reduces the solvent volume without significant loss of the semi-volatile analyte. |
Applications of Deuterated Gamma Octalactone in Research Paradigms
Role as an Internal Standard in Quantitative Analytical Studies
One of the most prominent applications of gamma-octalactone-d4 is its use as an internal standard in stable isotope dilution assays (SIDA). This technique is a gold standard for quantification, especially in complex matrices where other analytical methods may fall short.
In quantitative analysis, particularly using techniques like gas chromatography-mass spectrometry (GC-MS), the sample matrix can significantly interfere with the detection of the analyte. waters.com This "matrix effect" can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Furthermore, analyte can be lost during sample preparation and extraction procedures. The use of a stable-isotope-labeled (SIL) internal standard like gamma-octalactone-d4 is the preferred method to compensate for these issues. waters.com Because gamma-octalactone-d4 is chemically almost identical to the native gamma-octalactone (B87194), it experiences nearly the same matrix effects and losses during sample workup. waters.com By adding a known amount of gamma-octalactone-d4 to the sample at the beginning of the analytical process, the ratio of the native analyte to the internal standard can be measured. This ratio remains constant regardless of signal suppression or sample loss, allowing for highly accurate quantification. waters.comnih.gov
For instance, in the analysis of volatile compounds in wine, a complex matrix, deuterated analogues of gamma-lactones, including a 2H7-analogue of gamma-octalactone, have been synthesized and used as internal standards in SIDA coupled with GC-MS. nih.govresearchgate.net This approach has proven to be highly accurate and reproducible for the quantification of gamma-octalactone in both white and red wines. researchgate.net Similarly, in the analysis of dairy cream, isotopically labeled gamma-octalactone has been instrumental in developing reliable quantification methods. acs.org
Table 1: Application of Deuterated γ-Octalactone as an Internal Standard
| Analytical Application | Matrix | Technique | Purpose of Deuterated Standard | Reference |
| Quantification of γ-Lactones | Wine | SIDA-GC-MS | Compensate for matrix effects and analyte loss during SPE. | nih.govresearchgate.net |
| Quantification of Lactones | Dairy Cream | SIDA-GCxGC-TOF-MS | Enable reliable quantification in a complex food matrix. | acs.org |
| Quantification of Flavor Compounds | Wagyu Beef | SIDA-GC-MS/MS | Accurate measurement of characteristic lactone profiles. | mdpi.com |
| Analysis of Flavor Additives | Tobacco | GC-MS (SIM mode) | Serve as part of an internal standard mixture for quantification. | coresta.org |
The development of robust and reliable analytical methods is crucial for scientific research and quality control. Gamma-octalactone-d4 plays a key role in the validation of such methods. By spiking a matrix with known concentrations of both native gamma-octalactone and its deuterated standard, analysts can assess critical method parameters such as linearity, accuracy, precision (repeatability and reproducibility), and limits of detection and quantification. nih.gov A study on the quantification of γ-nonalactone in wine, which also discussed the SIDA for other lactones like gamma-octalactone, demonstrated the use of a deuterated internal standard to construct calibration curves and validate the method, showing excellent linearity (R² > 0.99), reproducibility, and repeatability. nih.gov The stability of the deuterated standard under various sample preparation conditions is also verified to ensure it is a suitable internal standard. nih.gov
Table 2: Method Validation Parameters Assessed Using Deuterated γ-Lactone Standards
| Parameter | Description | Importance | Reference |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Ensures a predictable response across a range of concentrations. | nih.gov |
| Accuracy | The closeness of the measured value to the true value. | Confirms the method is free from systematic error. | researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Indicates the random error of the method. | nih.govresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the lower limit of detection capability. | inchem.org |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of reliable measurement. | inchem.org |
Interlaboratory studies, or round-robin tests, are essential for standardizing analytical methods and ensuring that different laboratories can achieve comparable results. In these studies, a homogenous sample is sent to multiple participating laboratories for analysis. The use of a common, well-characterized reference material, such as gamma-octalactone-d4, is critical for the success of such comparisons. While a specific interlaboratory study focused solely on gamma-octalactone-d4 was not identified in the searched literature, the principles of such studies are well-established for other compounds. nih.gov For example, an inter-laboratory comparison of gamma-spectrometry on biological samples highlighted the importance of reference materials for assessing accuracy and identifying systematic errors between labs. nih.gov By providing a stable, isotopically distinct reference, gamma-octalactone-d4 would enable participating laboratories to calibrate their instruments and normalize their results, thereby improving the comparability and reliability of data across different analytical setups and locations. This is crucial for establishing standardized methods for food authenticity, quality control, and regulatory compliance.
Mechanistic Studies of Lactone Formation and Degradation Pathways
Beyond its role in quantitative analysis, the isotopic label in gamma-octalactone-d4 provides a powerful tracer for investigating the complex biochemical pathways involved in its formation and breakdown.
Many commercially important flavor compounds, including gamma-octalactone, are produced through microbial fermentation. mdpi.com Understanding the metabolic pathways that lead to the synthesis of these lactones is key to optimizing their production. Deuterium-labeled precursors are invaluable tools in these investigations. For example, studies on the yeast Sporidiobolus salmonicolor used deuterium-labeled epoxyfatty acids to trace their conversion into various lactones, identifying key metabolic intermediates along the way. researchgate.net This approach allows researchers to map the sequence of enzymatic reactions and identify the specific precursors that are channeled into lactone biosynthesis.
While direct studies using gamma-octalactone-d4 to elucidate its own formation were not prominent in the search results, the methodology is clear. By introducing a deuterated precursor, such as a deuterated fatty acid, into a culture of a gamma-octalactone-producing microorganism (e.g., certain yeasts or bacteria), researchers can track the incorporation of deuterium (B1214612) into the final gamma-octalactone product. researchgate.net This confirms the precursor-product relationship and can help to distinguish between different potential biosynthetic routes, such as the β-oxidation pathway, which is believed to be involved in the formation of gamma-octalactone. mdpi.com Conversely, introducing gamma-octalactone-d4 into a microbial culture can be used to study its degradation pathways, by identifying the deuterated metabolites that are formed over time.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the structure of the transition state. The replacement of hydrogen with deuterium often results in a significant KIE because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it.
In the context of gamma-octalactone, studying the KIE for its formation or degradation can help to elucidate the mechanisms of the enzymes involved. For example, if a C-H bond is broken in the rate-determining step of the enzymatic synthesis of gamma-octalactone, using a deuterated substrate would result in a slower reaction rate (a "normal" KIE). The magnitude of this effect can provide information about the nature of the transition state. While specific studies detailing the KIE for gamma-octalactone-d4 were not found, the principle is a fundamental tool in enzymology. By comparing the rate of an enzymatic reaction with gamma-octalactone versus gamma-octalactone-d4, it is possible to determine if a C-H (or C-D) bond cleavage is kinetically significant, thereby providing crucial details about the catalytic mechanism of the enzyme responsible for its synthesis or degradation.
Tracing Precursor-Product Relationships in Biosynthetic Pathways
The elucidation of biosynthetic pathways—the series of chemical reactions within an organism that produce a specific compound—is a cornerstone of biochemistry. Stable isotope tracers like gamma-octalactone-d4 are instrumental in this process, allowing researchers to map the journey from a precursor molecule to a final product. nih.govacs.org By introducing a deuterated precursor into a biological system, scientists can track the incorporation of the deuterium label into the final product, thereby confirming the precursor-product relationship and revealing intermediate steps.
While direct studies on gamma-octalactone-d4 are specific, the methodology is well-established for similar lactones. For instance, research on wine fermentation involved spiking grape must with 2H-labelled 4-oxononanoic acid. researchgate.netnih.gov Subsequent analysis of the wine revealed the presence of 2H-labelled γ-nonalactone, unequivocally identifying 4-oxononanoic acid as a direct precursor. researchgate.netnih.gov Similarly, deuterium labeling studies in the yeast Sporobolomyces odorus were used to establish unsaturated fatty acids like linolenic acid as precursors for other lactone flavor compounds. gsartor.org These examples demonstrate a robust methodology that is directly applicable to tracing the biosynthesis of γ-octalactone using its deuterated form.
Table 1: Examples of Isotope Tracing in Lactone Biosynthesis
| Organism/System | Labeled Precursor | Product | Research Finding |
|---|---|---|---|
| Wine Grapes | 2H-labelled 4-oxononanoic acid | 2H-labelled γ-nonalactone | Confirmed 4-oxononanoic acid as a direct precursor to γ-nonalactone during fermentation. researchgate.netnih.gov |
| Yeast (Sporobolomyces odorus) | Deuterium-labeled linolenic acid | δ-Jasmin lactone | Identified unsaturated fatty acids as key precursors in lactone biosynthesis. gsartor.org |
| Nectarines | 18O-labeled epoxy acid | Undecano-4-lactone | Demonstrated the role of epoxy acids in the formation of volatile lactones in fruit. gsartor.org |
Investigation of Metabolic Pathways in Non-Human Biological Systems
Deuterated compounds are invaluable for investigating the metabolic fate of substances in living organisms. google.comisowater.com The use of stable, non-radioactive isotopes allows for safe and detailed in vivo studies to track how compounds are absorbed, distributed, processed, and excreted. acs.orgnih.gov Gamma-octalactone-d4 serves as a tracer to follow the metabolic journey of γ-octalactone in various biological systems, from microorganisms to plants.
Tracking Metabolite Origin and Flux in Model Organisms
Metabolic flux analysis quantitatively determines the rate of metabolite flow through a biochemical network. creative-proteomics.combiorxiv.org Introducing a stable isotope tracer like gamma-octalactone-d4 enables researchers to track the origin of metabolites and measure their turnover rates. nih.govfrontiersin.org This provides a dynamic picture of metabolism that cannot be achieved by measuring static metabolite concentrations alone. nih.gov
For example, studies on percutaneous absorption have utilized deuterated compounds in isolated perfused bovine udders as a model for skin. nih.govtandfonline.com In such a system, gamma-octalactone-d4 could be applied topically to quantify its absorption rate and subsequent metabolism within the tissue. Furthermore, since γ-octalactone has been identified as a metabolite in mice (Mus musculus), deuterated variants could be used in rodent models to study its endogenous production and catabolism. ebi.ac.uknih.gov
Studies on Microbial Metabolism of Gamma-Octalactone
Microorganisms, particularly yeasts and fungi, are known to produce a wide array of flavor compounds, including γ-octalactone. ebi.ac.uknih.gov Deuterium labeling has been a key technique in understanding these microbial biosynthetic factories. In a notable study, deuterium labeling was used to propose the metabolic pathway for γ-decalactone and γ-dodecalactone production in the yeast Sporidiobolus salmonicolor, which involved the metabolism of epoxy octadecanoic acid. gsartor.org This highlights a clear research paradigm where gamma-octalactone-d4 can be used. By introducing it into a microbial culture, researchers can:
Confirm Biosynthetic Pathways: Trace the conversion of deuterated precursors into γ-octalactone.
Investigate Degradation: Determine the metabolic fate of γ-octalactone by identifying its deuterated breakdown products.
Quantify Production Rates: Use gamma-octalactone-d4 as an internal standard in SIDA to precisely measure the amount of γ-octalactone produced by the microorganism under different growth conditions. acs.orgresearchgate.net
Plant Biosynthesis and Turnover of Volatile Lactones
Gamma-octalactone is a significant volatile compound contributing to the aroma of many fruits, such as peaches and mangoes, and is also found in various plants like Xanthii Fructus. ebi.ac.uknih.govmdpi.com Understanding how plants synthesize and break down this compound is crucial for agricultural and food science. Isotope tracing experiments are central to this research. zeochem.com A study on nectarines used ¹⁸O-labeled epoxy acid to trace the production of undecano-4-lactone, demonstrating the power of isotope labeling in plant science. gsartor.org
The application of gamma-octalactone-d4 in this context allows researchers to perform pulse-chase experiments. A plant can be "pulsed" with the deuterated compound, and by monitoring the levels of both the labeled and unlabeled forms over time, scientists can calculate the turnover rate of γ-octalactone in real-time within the living plant tissue.
Studies on the Role of Gamma-Octalactone in Non-Human Chemical Communication and Biological Interactions
Chemical signals are a primary mode of communication in the biological world, influencing behaviors such as mating, aggregation, and oviposition. Gamma-octalactone is recognized as a semiochemical—a chemical involved in communication—for various species, particularly insects. ebi.ac.uknih.gov
Insect Attractant Research and Pheromone Studies
Gamma-octalactone has been identified as a potent insect attractant and an oviposition (egg-laying) stimulant for several economically significant fruit fly species. doingsts.comresearchgate.net Research has shown it strongly elicits oviposition in the Queensland fruit fly (Bactrocera tryoni) and the Oriental fruit fly (Bactrocera dorsalis). researchgate.netnih.gov
In this field, gamma-octalactone-d4 serves multiple research purposes:
Quantitative Behavioral Assays: By using it as an internal standard, researchers can accurately quantify the amount of γ-octalactone released from lures or host fruit, correlating it precisely with the observed insect behavioral response.
Metabolic Studies in Insects: To understand why a compound is an attractant, it is important to know how the insect processes it. By exposing an insect to gamma-octalactone-d4, researchers can trace its uptake through the antennae, its distribution within the insect's body, and its metabolic breakdown. This can reveal whether the compound itself or one of its metabolites is the ultimate trigger for the behavioral response.
Pheromone Biosynthesis: In cases where γ-octalactone may be a component of an insect's own pheromone blend, its deuterated form can be used to trace its biosynthesis from precursor molecules within the insect. ebi.ac.uk
Table 2: Investigated Roles of Gamma-Octalactone in Insect Behavior
| Insect Species | Role of Gamma-Octalactone | Potential Use of Gamma-Octalactone-d4 |
|---|---|---|
| Bactrocera tryoni (Queensland fruit fly) | Oviposition stimulant | Quantify active dose; trace metabolic fate. researchgate.net |
| Bactrocera dorsalis (Oriental fruit fly) | Oviposition stimulant | Trace uptake and processing by olfactory system. nih.gov |
| General | Pheromone component / Attractant | Elucidate biosynthetic pathways; study degradation rates on surfaces. ebi.ac.uknih.gov |
Mammalian Metabolite Studies (non-human focus)
Gamma-octalactone is a naturally occurring metabolite in various mammalian species. acs.orgebi.ac.uk Its presence has been documented in the urine of mice (Mus musculus) and in the tissues of cattle (Bos taurus), suggesting roles in both chemical communication and as a product of lipid metabolism. acs.orgebi.ac.uk While direct studies detailing the metabolic fate of exogenously administered gamma-octalactone-d4 are not extensively documented, the principles of stable isotope labeling provide a clear framework for its application in elucidating metabolic pathways.
The primary route for the biosynthesis of gamma-lactones in mammals is through the β-oxidation of fatty acids. nih.gov This catabolic process shortens fatty acid chains, and specific hydroxy fatty acid intermediates can undergo intramolecular esterification (lactonization) to form the characteristic five-membered ring of a gamma-lactone. mdpi.com For instance, studies on the aroma of beef have linked the formation of various γ-lactones to the composition of lipids, particularly the oxidation of unsaturated fatty acids like linoleic acid. ebi.ac.ukmdpi.com
The use of gamma-octalactone-d4 would be invaluable in precisely tracking these metabolic transformations. By introducing a known quantity of the deuterated compound into a non-human mammalian model, researchers could:
Trace the complete metabolic pathway from the parent compound to its excretory products.
Identify and quantify the resulting metabolites with high accuracy using mass spectrometry, distinguishing them from the endogenous pool of the unlabeled compound.
Determine the rate of metabolic turnover and the primary tissues involved in its metabolism.
Furthermore, research has suggested a role for gamma-octalactone in chemical signaling among mammals. A study on the urine volatiles of the mound-building mouse (Mus spicilegus) found that castration of males led to the elimination of several compounds, including gamma-octalactone, indicating its potential function as a pheromone. ebi.ac.uk In such studies, gamma-octalactone-d4 could be employed to investigate the uptake, distribution, and potential modification of this signaling molecule within the olfactory system and other relevant tissues of recipient animals, providing insights into the biochemical basis of chemosensory communication. mdpi.com
Fungal Metabolite Investigations
Gamma-octalactone is a well-established fungal metabolite, produced by a variety of species, including those from the genera Fusarium, Aspergillus, Monascus, and Antrodia. figshare.comwikipedia.org The biosynthesis of lactones in fungi, similar to mammals, is closely linked to the β-oxidation of hydroxy fatty acids. mdpi.com For example, the biotransformation of ricinoleic acid by yeasts like Yarrowia lipolytica can produce a series of γ-lactones after several cycles of β-oxidation. mdpi.comnih.govresearchgate.net
The elucidation of complex fungal biosynthetic pathways is an area where stable isotope-labeled compounds are particularly crucial. slu.sesdu.edu.cn While specific studies employing gamma-octalactone-d4 are not prominent in the literature, its use would follow established methodologies for mapping metabolic networks. researchgate.netresearchgate.netfrontiersin.org Introducing gamma-octalactone-d4 into a fungal culture could help researchers understand its degradation and potential conversion into other secondary metabolites. This would involve:
Growing the fungus in a medium containing gamma-octalactone-d4.
Extracting metabolites at various time points.
Analyzing the extracts by mass spectrometry to identify new deuterated compounds, which would be downstream products of gamma-octalactone metabolism.
This approach would clarify whether gamma-octalactone serves as a terminal product or as an intermediate in a more extensive metabolic cascade. For instance, in fungi like Antrodia camphorata, known to produce a rich profile of volatile compounds, gamma-octalactone-d4 could be used to probe the interconnectedness of various biosynthetic pathways. acs.org
Volatile Organic Compound (VOC) Profiling in Biological Matrices
One of the most developed applications for deuterated gamma-octalactone is its use as an internal standard in Stable Isotope Dilution Assays (SIDA). acs.orgnih.gov This analytical technique is considered the gold standard for the accurate quantification of volatile and semi-volatile compounds in complex biological matrices such as wine and dairy products. researchgate.netethz.ch The principle of SIDA relies on the addition of a known amount of the isotopically labeled standard (e.g., gamma-octalactone-d4 or a similar deuterated analogue like ²H₇-gamma-octalactone) to a sample prior to extraction and analysis, typically by gas chromatography-mass spectrometry (GC-MS). acs.orgprofpc.com.br Because the labeled standard has virtually identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation, allowing for highly accurate correction and quantification.
Applications in Wine Analysis
Table 1: Concentration of Gamma-Octalactone in Various Australian Wines
| Wine Type | Number of Wines Analyzed | Number of Wines with Detectable γ-Octalactone | Maximum Concentration (µg/L) |
|---|---|---|---|
| White Wines (Chardonnay, Riesling, Sauvignon Blanc, etc.) | 58 | 28 | N/A |
| Botrytis Style White Wines | N/A | N/A | 8.5 |
| Red Wines (Cabernet Sauvignon, Merlot, Shiraz, etc.) | 120 | 56 | 4.2 |
Data sourced from a study on Australian wines. figshare.comacs.org
Applications in Dairy Product Analysis
Lactones are also key aroma compounds in dairy products. A study developed a new SIDA method using carbon-13 labeled γ-lactones for their quantification in dairy cream. acs.org While this specific study used ¹³C-labeled standards, the principle is identical to using deuterated standards like gamma-octalactone-d4. The method allowed for reliable quantification in a single chromatographic run, demonstrating the presence of lactone precursors in raw cream and their increase upon thermal processing. acs.org Another study quantified lactones in Japanese Black cattle meat, using commercially available deuterated lactone standards, and found that γ-octalactone levels were higher in the marbled fat areas compared to intermuscular fat. mdpi.com
Table 2: Quantification of Gamma-Octalactone in Japanese Black Cattle Tissues
| Tissue Type | γ-Octalactone Concentration (µg/kg) |
|---|---|
| Marbled Area (Musculus longissimus) | Higher levels |
| Intermuscular Fat | Lower levels |
Qualitative comparison based on a study using SIDA. mdpi.com
Stereochemical Research and Chiral Analysis of Gamma Octalactone Enantiomers
Isotopic Approaches for Chiral Differentiation and Quantification
Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique for the accurate quantification of chiral compounds in complex matrices. Gamma-octalactone-d4 is synthesized for use as an internal standard in a method known as Stable Isotope Dilution Analysis (SIDA). researchgate.netnih.gov This approach is considered the gold standard for quantitative analysis in mass spectrometry due to its high accuracy and reproducibility. nih.gov
The principle of SIDA involves adding a known quantity of the isotopically labeled standard (gamma-octalactone-d4) to a sample before extraction and analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrum. By measuring the ratio of the signal intensity of the native analyte to the deuterated standard, the exact concentration of the native gamma-octalactone (B87194) enantiomers in the original sample can be calculated with high precision. nih.gov
This method effectively overcomes matrix effects and variations in instrument response, which are common challenges in food and biological analysis. The use of deuterated standards like gamma-octalactone-d4, in combination with enantioselective gas chromatography, allows for the simultaneous separation and quantification of both the (R) and (S) enantiomers. researchgate.netacs.org Researchers have successfully developed SIDA methods for various gamma-lactones in matrices like wine and dairy products using deuterated analogues. researchgate.netnih.govflinders.edu.au
Table 1: Application of Deuterated Standards in Gamma-Lactone Analysis
| Analytical Method | Labeled Standard Used | Application | Key Finding |
| Stable Isotope Dilution Assay (SIDA) with GC-MS | [²H₇]-gamma-lactone analogues | Quantification of γ-octalactone, γ-nonalactone, γ-decalactone, and γ-dodecalactone in wine. researchgate.netflinders.edu.au | Method demonstrated high accuracy and reproducibility (R² ≥ 0.999). researchgate.net |
| SIDA with Comprehensive 2D GC-TOF-MS | Deuterium-labeled δ-lactones and ¹³C-labeled γ-lactones | Quantification of nine different lactones in dairy cream. nih.gov | Allowed for reliable quantification despite pH-dependent instability and low volatility of lactones. nih.gov |
| SIDA with SPE-GC-MS | ²H₂¹³C₂-γ-nonalactone | Quantification of γ-nonalactone in New Zealand Pinot noir wines. nih.gov | The custom-synthesized standard showed excellent stability, linearity, and reproducibility. nih.gov |
Enantiomeric Distribution Analysis in Natural and Biosynthesized Samples
The ratio of (R)- to (S)-gamma-octalactone can vary significantly depending on the source, making this ratio a potential marker for authenticity and origin. The use of gamma-octalactone-d4 as an internal standard enables the precise measurement of these enantiomeric distributions in natural products.
Early research using multidimensional gas chromatography determined the enantiomeric distribution of gamma-octalactone in genuine raspberry fruits to be nearly racemic, with a ratio of (R)-(+) 50.2% to (S)-(-) 49.8%. acs.orgacs.org In contrast, analyses of dairy products have shown that genuine lactones from these sources are preferably the (R)-enantiomers. researchgate.net In wine, the distribution can also vary; for the related gamma-nonalactone, the (R)-stereoisomer was found to be dominant on average in red wines, though some samples contained higher amounts of the (S)-stereoisomer. flinders.edu.au
These analyses are critical for authenticity control of food flavorings. acs.org For a flavoring to be labeled "natural," its enantiomeric composition must match that found in the natural source material. Accurate quantification, facilitated by deuterated standards, is essential for enforcing these regulations.
Table 3: Enantiomeric Distribution of Gamma-Lactones in Various Sources
| Compound | Source | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Analytical Note |
| γ-Octalactone | Raspberry | 50.2% | 49.8% | Determined by multidimensional GC-MS. acs.orgacs.org |
| γ-Lactones (general) | Dairy Products | Predominantly (R) | Minority | Genuine lactones in dairy preferably occur as (R)-enantiomers. researchgate.net |
| γ-Nonalactone | Red Wines (average) | 59% | 41% | Distribution can vary significantly between different wines. flinders.edu.au |
Role of Deuterium Labeling in Probing Enantiomeric Interconversion Pathways
Deuterium labeling is a crucial tool for investigating the biochemical and chemical pathways of chiral molecules, including the potential for one enantiomer to convert into the other (enantiomeric interconversion). researchgate.net By using a stereospecifically labeled compound like (R)-gamma-octalactone-d4 as a tracer, researchers can track its metabolic fate within a biological system, such as a fruit or a microbial fermentation.
The methodology for such a study would involve introducing the pure, deuterated enantiomer into the system of interest. After a specific incubation period, the sample would be extracted and analyzed using an enantioselective method, such as chiral GC-MS. If the system contains enzymes or conditions capable of facilitating interconversion, the analysis would detect the appearance of the opposite enantiomer still carrying the deuterium label (i.e., (S)-gamma-octalactone-d4). The detection of the labeled, newly formed enantiomer provides direct and unambiguous proof of the interconversion pathway.
This isotopic labeling method is one of the most effective and least invasive ways to monitor biochemical transformations. researchgate.net It has been successfully applied to study the biosynthesis of branched-chain esters in apples and to establish the stereochemistry of chemical reactions like palladium-catalyzed cyclizations. acs.orgacs.orgnih.gov While specific studies on the enantiomeric interconversion of gamma-octalactone-d4 are not widely detailed, the principles established in related fields demonstrate the unique and vital role of deuterium labeling in elucidating such complex stereochemical pathways.
Emerging Research Directions and Future Perspectives on Deuterated Gamma Octalactone
Integration with Multi-Omics Approaches (e.g., Fluxomics)
The use of stable isotope-labeled compounds is a cornerstone of metabolomics and fluxomics, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govnih.govnih.govcreative-proteomics.com Gamma-octalactone-d4 can serve as a powerful tool in these multi-omics approaches to elucidate the biosynthesis and metabolism of lactones in various biological systems.
In fluxomics, researchers can introduce gamma-octalactone-d4 as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. nih.gov This is particularly valuable in studies aiming to understand the metabolic pathways leading to lactone formation in microorganisms, plants, and animals. By tracking the fate of isotopically labeled precursors, scientists can map the intricate network of biochemical reactions. nih.gov
The integration of data from metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, can provide a holistic view of the biological processes governing lactone production. For instance, by correlating the abundance of gamma-octalactone (B87194) with gene expression profiles, it may be possible to identify novel enzymes and regulatory pathways involved in its biosynthesis.
Table 1: Potential Applications of Gamma-Octalactone-d4 in Multi-Omics Studies
| Multi-Omics Approach | Application of Gamma-Octalactone-d4 | Potential Insights |
| Metabolomics | Internal standard for quantification of endogenous gamma-octalactone. | Accurate measurement of lactone concentrations in various biological samples. |
| Fluxomics | Tracer to elucidate metabolic pathways leading to lactone formation. | Identification of precursor molecules and key enzymatic steps in lactone biosynthesis. |
| Proteomics | Aid in identifying proteins that bind to or metabolize gamma-octalactone. | Discovery of novel enzymes and transport proteins involved in lactone metabolism. |
| Transcriptomics | Correlate gamma-octalactone levels with gene expression patterns. | Identification of genes and regulatory networks controlling lactone production. |
Development of Novel Spectroscopic and Hyphenated Techniques for Deuterated Lactone Analysis
The analysis of deuterated compounds often necessitates the development and refinement of sophisticated analytical techniques. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for the analysis of volatile and semi-volatile compounds like gamma-octalactone, the presence of deuterium (B1214612) atoms can be leveraged for more advanced applications. nih.govnih.gov
Novel hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), offer the potential for direct structural elucidation of deuterated lactones and their metabolites in complex mixtures without the need for extensive purification. scispace.comresearchgate.netuni-duesseldorf.de This can be particularly advantageous in identifying unknown transformation products.
Advanced spectroscopic methods, including high-resolution mass spectrometry (HRMS), can provide precise mass measurements, confirming the elemental composition and the number of deuterium atoms incorporated into the molecule. Furthermore, techniques like tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of deuterated lactones, which can differ from their non-deuterated analogs and provide valuable structural information.
Future research could focus on the development of spectroscopic methods that are specifically tailored for the sensitive and selective detection of deuterated aroma compounds in complex matrices, such as food and environmental samples. azooptics.comnih.gov
Advanced Computational Modeling and Simulation of Deuterated Gamma-Octalactone Reactivity
Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules at the atomic level. Advanced computational modeling and simulation can provide valuable insights into the behavior of deuterated gamma-octalactone.
Quantum Mechanics (QM) methods can be employed to study the kinetic isotope effect (KIE) on reactions involving gamma-octalactone. escholarship.orgwikipedia.orgnih.govnih.gov The replacement of hydrogen with deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction rates. escholarship.orgwikipedia.org QM calculations can predict the magnitude of these KIEs, providing a deeper understanding of reaction mechanisms. For example, such studies could elucidate the enzymatic or chemical pathways of lactone formation and degradation.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of gamma-octalactone-d4 and its interactions with other molecules, such as enzymes or biological membranes. nih.govtandfonline.comacs.orgnih.govmdpi.com By simulating the movement of atoms over time, MD can reveal how deuteration affects the flexibility and binding affinity of the lactone. This could be particularly relevant in understanding how these molecules interact with olfactory receptors or metabolic enzymes.
Table 2: Computational Approaches for Studying Deuterated Gamma-Octalactone
| Computational Method | Research Focus | Potential Insights |
| Quantum Mechanics (QM) | Kinetic Isotope Effects (KIE) | Understanding reaction mechanisms and the impact of deuteration on reaction rates. |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions. | Elucidating how deuteration affects the molecule's shape, flexibility, and binding to biological targets. |
Potential for Deuterated Gamma-Octalactone in Environmental Fate and Transformation Studies (non-toxicological)
Isotopically labeled compounds are invaluable tools for tracing the environmental fate and transformation of organic pollutants. researchgate.netnih.govtaylorfrancis.com Gamma-octalactone-d4 can be used in non-toxicological studies to investigate the biodegradation and transformation pathways of lactones in various environmental compartments, such as soil and water.
By introducing a known amount of gamma-octalactone-d4 into a model ecosystem, researchers can monitor its degradation over time and identify the resulting transformation products. The distinct mass of the deuterated compound allows it to be easily distinguished from the naturally occurring, non-deuterated gamma-octalactone. researchgate.net This enables precise tracking of its environmental journey.
Such studies can help to elucidate the microbial and chemical processes responsible for the breakdown of lactones in the environment. researchgate.net This information is crucial for understanding the persistence and environmental impact of these compounds. The use of stable isotope-labeled compounds like gamma-octalactone-d4 provides a more accurate and reliable means of studying these processes compared to traditional methods that rely solely on concentration measurements.
Future research in this area could involve microcosm or field studies to investigate the fate of gamma-octalactone-d4 under various environmental conditions, providing valuable data for environmental risk assessment and management.
Q & A
Basic: What are the critical parameters for ensuring isotopic purity in gamma-octalactone-d4 synthesis?
Methodological Answer:
Isotopic purity in gamma-octalactone-d4 synthesis requires stringent control of deuterium incorporation during precursor preparation. Key parameters include:
- Deuterated Solvents : Use of deuterated reagents (e.g., D₂O, CD₃OD) to minimize proton exchange .
- Catalytic Conditions : Acid-catalyzed esterification with deuterated acids (e.g., DCl) to maintain deuterium retention in the lactone ring .
- Analytical Validation : Quantitative ¹H NMR or GC-MS to confirm isotopic enrichment (>98% deuterium at specified positions) and rule out isotopic scrambling .
Advanced: How can researchers resolve contradictions in reported gas-phase detection limits for gamma-octalactone-d4?
Methodological Answer:
Discrepancies in detection limits (e.g., 0.169 ppm at 20°C in vs. unlisted values in other studies) arise from variations in:
- Ionization Energy : Adjusting electron impact (EI) ionization energy (e.g., 9–11.7 eV) to optimize fragmentation patterns and signal-to-noise ratios .
- Matrix Effects : Use of internal standards (e.g., deuterated analogs) to correct for interference in complex matrices like biological samples .
- Calibration Protocols : Implementing multi-point calibration curves with replicate measurements to reduce instrumental drift .
A systematic review of methodologies (e.g., EI vs. chemical ionization) and validation against reference spectra is critical .
Basic: What experimental protocols ensure reproducible characterization of gamma-octalactone-d4’s physical properties?
Methodological Answer:
Reproducibility requires standardized procedures for:
- Boiling Point Determination : Use of microdistillation under inert atmosphere (N₂) to prevent oxidation, with temperature calibration via high-purity reference compounds .
- Density Measurements : Vibrating-tube densitometers at controlled temperatures (±0.1°C) to account for thermal expansion .
- Spectroscopic Confirmation : FT-IR analysis of lactone carbonyl peaks (1740–1760 cm⁻¹) and ¹³C NMR for carbon-deuterium coupling validation .
Advanced: How can isotopic tracing with gamma-octalactone-d4 elucidate metabolic pathways in plant systems?
Methodological Answer:
Advanced isotopic tracing involves:
- Labeling Strategy : Incorporation of gamma-octalactone-d4 into plant cell cultures via microinjection or hydroponic uptake, with quenching at timed intervals to capture metabolic intermediates .
- LC-HRMS Analysis : High-resolution mass spectrometry with collision-induced dissociation (CID) to track deuterium retention in downstream metabolites (e.g., fatty acids, terpenoids) .
- Data Interpretation : Computational tools like MetaboAnalyst to map isotopic patterns onto metabolic networks, distinguishing biosynthetic vs. catabolic pathways .
Controlled experiments must account for natural isotope abundance using software corrections (e.g., IsoCor) .
Basic: What safety protocols are essential for handling gamma-octalactone-d4 in laboratory settings?
Methodological Answer:
Safety measures include:
- Ventilation : Use of fume hoods to mitigate inhalation risks (HMIS flammability rating: 2; ).
- PPE : Nitrile gloves and goggles to prevent skin/eye irritation (OSHA hazard classification: Skin Irritant Category 2; ).
- Spill Management : Absorbent materials (e.g., vermiculite) for containment, followed by neutralization with sodium bicarbonate .
Advanced: How can researchers address stability challenges of gamma-octalactone-d4 in long-term storage?
Methodological Answer:
Stability optimization involves:
- Storage Conditions : Sealed amber vials under argon at –20°C to prevent photodegradation and hydrolysis .
- Stability-Indicating Assays : Periodic HPLC-UV analysis (210 nm) to monitor lactone ring integrity and deuterium loss .
- Accelerated Degradation Studies : Thermal stress testing (40–60°C) to model shelf-life and identify degradation products via LC-QTOF .
Basic: What analytical techniques are most effective for quantifying gamma-octalactone-d4 in mixed matrices?
Methodological Answer:
- GC-MS with SIM : Selected ion monitoring (m/z 142 for molecular ion; m/z 85 for lactone fragment) enhances specificity in complex samples .
- Standard Addition Method : Spiking matrices with known deuterated concentrations to correct for matrix-induced suppression .
- Validation Parameters : Linearity (R² > 0.995), LOD/LOQ (e.g., 0.05 ppm via GC-MS), and recovery rates (85–115%) per ICH guidelines .
Advanced: How can computational modeling predict gamma-octalactone-d4’s environmental fate and partitioning?
Methodological Answer:
Advanced models integrate:
- QSAR Predictions : Estimation of octanol-water partition coefficients (log P = 2.1) and biodegradation half-lives using EPI Suite .
- Molecular Dynamics Simulations : Force-field parameters (e.g., AMBER) to study interactions with soil organic matter .
- Field Data Reconciliation : Comparison of predicted vs. measured soil adsorption coefficients (Kd) in EPA databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
